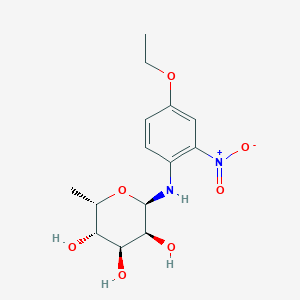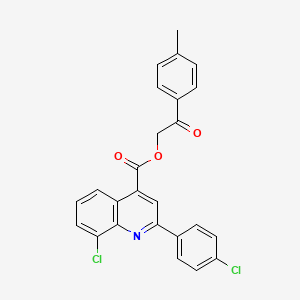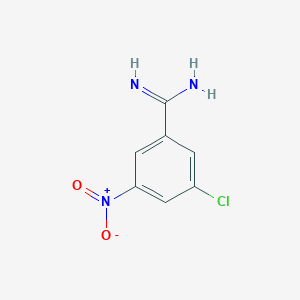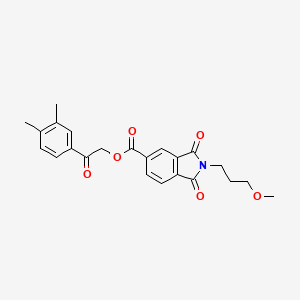![molecular formula C18H31N2O4P B12465484 Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate](/img/structure/B12465484.png)
Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate is a complex organic compound with a molecular formula of C18H31N2O4P. This compound is known for its unique structure, which includes a phosphonate group, making it a valuable reagent in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate typically involves multiple steps. One common method includes the reaction of diethyl phosphite with 4-methylbenzyl chloride under basic conditions to form diethyl 4-methylbenzylphosphonate. This intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate certain biochemical pathways. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-methylbenzylphosphonate: A simpler analog with similar reactivity but lacking the carbamoyl and amino groups.
Diethyl (4-methylphenyl)methylphosphonate: Another related compound with a similar structure but different functional groups.
Uniqueness
Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate is unique due to its combination of a phosphonate group with carbamoyl and amino functionalities. This combination allows for a broader range of chemical reactions and applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C18H31N2O4P |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-(2-diethoxyphosphoryl-4-methylpentan-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C18H31N2O4P/c1-7-23-25(22,24-8-2)18(6,13-14(3)4)20-17(21)19-16-11-9-15(5)10-12-16/h9-12,14H,7-8,13H2,1-6H3,(H2,19,20,21) |
InChI-Schlüssel |
AUVKHJXTEMEBQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)(CC(C)C)NC(=O)NC1=CC=C(C=C1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12465409.png)

![(2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12465426.png)
![N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12465431.png)
![2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid](/img/structure/B12465434.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B12465441.png)

![1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12465455.png)
![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465464.png)

![4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)-](/img/structure/B12465471.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B12465479.png)
![1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12465482.png)
